1-Phenyl-d5-ethanol
CAS No.: 90162-45-1
Cat. No.: VC3805987
Molecular Formula: C8H10O
Molecular Weight: 127.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90162-45-1 |
---|---|
Molecular Formula | C8H10O |
Molecular Weight | 127.19 g/mol |
IUPAC Name | 1-(2,3,4,5,6-pentadeuteriophenyl)ethanol |
Standard InChI | InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i2D,3D,4D,5D,6D |
Standard InChI Key | WAPNOHKVXSQRPX-VIQYUKPQSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)O)[2H])[2H] |
SMILES | CC(C1=CC=CC=C1)O |
Canonical SMILES | CC(C1=CC=CC=C1)O |
Introduction
Chemical Identity and Structural Characteristics
1-Phenyl-d5-ethanol, systematically named 1-(2,3,4,5,6-pentadeuteriophenyl)ethanol, features a deuterated aromatic ring attached to an ethanol moiety. The substitution pattern ensures that all five hydrogens on the benzene ring are replaced by deuterium, as evidenced by its SMILES notation (\text{[2H]c1c([2H])c([2H])c(C(C)O)c([2H])c1[2H]) and InChI key () . This structural modification significantly impacts its physical and spectroscopic properties, making it distinguishable from its non-deuterated counterpart.
Table 1: Key Physical Properties of 1-Phenyl-d5-ethanol
Property | Value | Source |
---|---|---|
Melting Point | 19–20 °C | |
Boiling Point | 204 °C at 745 mmHg | |
Density | 1.065 g/mL at 25 °C | |
Refractive Index | ||
Flash Point | 98.4 °C (closed cup) | |
Vapor Pressure | 0.139 mmHg at 25 °C |
Synthesis and Production Methods
The synthesis of 1-Phenyl-d5-ethanol typically involves a two-step lithiation and aldehyde addition process. In a documented procedure, bromobenzene-d5 reacts with n-butyllithium in a tetrahydrofuran (THF)/hexane mixture at 20 °C, followed by the addition of acetaldehyde. This method achieves a yield of 81.4% and ensures precise deuterium incorporation . The reaction mechanism proceeds via the formation of a lithium intermediate, which subsequently reacts with acetaldehyde to form the deuterated alcohol.
Alternative routes may involve catalytic deuteration of 1-phenylethanol, though the lithiation method remains predominant due to its efficiency and scalability. Commercial producers, such as Clearsynth and LGC Standards, offer the compound with a purity of ≥98 atom % deuterium and ≥98% chemical purity, catering to pharmaceutical and academic research needs .
Applications in Scientific Research
Pharmacokinetic and Drug Metabolism Studies
Deuterium labeling allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of pharmaceutical agents. By substituting hydrogen with deuterium, 1-Phenyl-d5-ethanol acts as a stable isotope tracer, enabling precise quantification of drug metabolites in biological matrices. This application is critical in optimizing drug efficacy and safety profiles .
Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of deuterium reduces signal splitting in -NMR spectra, simplifying structural analysis. Researchers utilize 1-Phenyl-d5-ethanol to study molecular interactions and conformational dynamics in complex systems, such as protein-ligand binding or supramolecular assemblies .
Isotopic Labeling in Chemical Reactions
In synthetic chemistry, this compound serves as a deuterium source for investigating reaction mechanisms. For example, kinetic isotope effects (KIEs) can be measured by comparing reaction rates between deuterated and non-deuterated substrates, providing insights into transition states and rate-determining steps .
Hazard Parameter | Description |
---|---|
GHS Signal Word | Danger |
Precautionary Measures | Use PPE; avoid inhalation and skin contact |
Storage Conditions | Room temperature, dry environment |
Recent Advances and Future Directions
Despite its established applications, recent studies explore novel uses in environmental tracing and materials science. For example, deuterated alcohols could monitor pollutant degradation pathways or enhance the stability of organic semiconductors. Further research is needed to optimize synthetic routes and expand isotopic labeling techniques to other bioactive molecules .
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